![molecular formula C9H20ClNO2 B1445929 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride CAS No. 1803591-92-5](/img/structure/B1445929.png)
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride
Overview
Description
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1803591-92-5 . It has a molecular weight of 209.72 . The IUPAC name for this compound is 2-((2,6-dimethyltetrahydro-2H-pyran-4-yl)amino)ethan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride is 1S/C9H19NO2.ClH/c1-7-5-9(10-3-4-11)6-8(2)12-7;/h7-11H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Chemical Synthesis and Characterization
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride is involved in the synthesis of various chemical compounds. For instance, it's used in the synthesis of bk-2C-B, a psychoactive substance. The synthesis process often involves complex reactions such as the Delépine reaction, highlighting its role in chemical synthesis and analysis (Power et al., 2015). Additionally, this compound is used in the identification of urinary metabolites in substances like 2C-B, showing its application in metabolic studies (Kanamori et al., 2002).
Crystallography and Molecular Structure
X-ray crystallography and other structural analysis techniques are utilized to study the conformations of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which are related to 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride. Such studies are vital in understanding the molecular structure and properties of these compounds (Nitek et al., 2020).
Drug Synthesis and DNA Interaction
This compound plays a role in the synthesis of novel Schiff base ligands, which are then utilized in drug synthesis and DNA interaction studies. This signifies its importance in the development of new pharmaceutical compounds (Kurt et al., 2020).
Fluorescent Chemosensor Development
It's also used in the development of fluorescent chemosensors for detecting ions like Fe3+ and picric acid. These chemosensors have applications in various fields including environmental monitoring and diagnostics (Shylaja et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2-[(2,6-dimethyloxan-4-yl)amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7-5-9(10-3-4-11)6-8(2)12-7;/h7-11H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXFJIWPLNYSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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